N-ethyl-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-ethyl-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a quinoline moiety, which is a double-ring structure containing a benzene ring fused with a pyridine .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . A catalyst-free synthesis method has been reported for the synthesis of N-pyridin-2-yl and N-quinolin-2-yl carbamates from easily accessible N-hetaryl ureas and alcohols .Molecular Structure Analysis
The molecular structure of “N-ethyl-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide” is characterized by a pyrrolidine ring and a quinoline moiety. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The quinoline moiety is a double-ring structure containing a benzene ring fused with a pyridine .Scientific Research Applications
Anticancer Activity
Quinoline derivatives have been found to exhibit potent anticancer activity . The presence of fluoro and chloro substitutions on the quinoline ring system has been associated with enhanced anticancer activity .
Antioxidant Activity
Quinoline-based compounds have been reported to possess antioxidant properties . These compounds can neutralize free radicals, which are harmful to the body and contribute to aging and disease.
Anti-Inflammatory Activity
Quinoline derivatives have demonstrated anti-inflammatory effects . They can potentially be used in the treatment of inflammatory diseases such as arthritis and asthma.
Antimalarial Activity
Quinoline and its derivatives are known for their antimalarial properties . They have been used extensively in the treatment of malaria, a life-threatening disease caused by parasites that are transmitted to people through the bites of infected mosquitoes.
Anti-SARS-CoV-2 Activity
Quinoline-based compounds have shown potential in the treatment of SARS-CoV-2 (COVID-19) infection . They could potentially inhibit the replication of the virus, thereby helping to control the spread of the disease.
Antituberculosis Activity
Quinoline derivatives have been found to exhibit antituberculosis activity . Tuberculosis is a serious infectious disease that mainly affects the lungs.
Antimicrobial Activity
Quinoline derivatives have shown good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .
Antiviral Activity
Quinoline-based compounds have demonstrated antiviral effects . They could potentially be used in the treatment of various viral infections.
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Similar compounds, such as indole derivatives, have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
It’s worth noting that similar compounds, such as indole derivatives, have been found to possess various biological activities, suggesting they may affect multiple biochemical pathways .
Pharmacokinetics
The synthesis of similar compounds, such as n-pyridin-2-yl, n-quinolin-2-yl, and n-isoquinolin-1-yl carbamates, has been reported , which might suggest potential bioavailability.
Result of Action
Similar compounds, such as indole derivatives, have shown various biological activities, suggesting they may have multiple molecular and cellular effects .
Action Environment
The synthesis of similar compounds has been reported to be environmentally friendly , which might suggest some level of environmental influence.
properties
IUPAC Name |
N-ethyl-3-quinolin-2-yloxypyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-2-17-16(20)19-10-9-13(11-19)21-15-8-7-12-5-3-4-6-14(12)18-15/h3-8,13H,2,9-11H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTATTQBCBTLDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC(C1)OC2=NC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.